Ibudilast-d7

Description

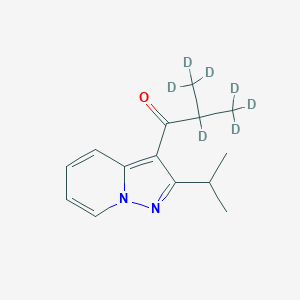

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

237.35 g/mol |

IUPAC Name |

2,3,3,3-tetradeuterio-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)-2-(trideuteriomethyl)propan-1-one |

InChI |

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i3D3,4D3,10D |

InChI Key |

ZJVFLBOZORBYFE-YDQCIOQBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)C1=C2C=CC=CN2N=C1C(C)C)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Ibudilast-d7 for Research Applications

Introduction

Ibudilast-d7 is the deuterium-labeled form of Ibudilast, a multi-faceted neuroprotective and anti-inflammatory agent.[1] In research, particularly within drug development and clinical mass spectrometry, this compound serves a critical and highly specific purpose. Its primary application is as an internal standard for the precise quantification of Ibudilast in biological matrices through mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2] The incorporation of stable heavy isotopes, like the seven deuterium atoms in this compound, creates a compound that is chemically identical to the parent drug but physically distinguishable by its higher mass.[1] This characteristic is essential for accurate pharmacokinetic and metabolic studies of Ibudilast, a compound under investigation for various neurodegenerative conditions, including multiple sclerosis (MS) and amyotrophic lateral sclerosis (ALS).[3][4][5]

Physicochemical Properties

The key distinction between Ibudilast and its deuterated analog lies in their molecular weight, a direct result of replacing seven hydrogen atoms with deuterium. This mass difference is fundamental to its utility in mass spectrometry.

| Property | This compound | Ibudilast (Parent Compound) |

| Formal Name | 2-(methyl-d₃)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d₄[2] | 2-methyl-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one |

| Synonyms | AV 411-d7, KC-404-d7[2] | Ketas, KC-404, AV-411, MN-166[1][6] |

| Molecular Formula | C₁₄H₁₁D₇N₂O[2] | C₁₄H₁₈N₂O[6][7] |

| Molecular Weight | 237.4 g/mol [2] | 230.31 g/mol [6][7] |

| CAS Number | 2713301-45-0[2] | 50847-11-5[6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₇)[2] | Not Applicable |

| Biological Half-life | Not Applicable (used as a standard) | Approximately 19 hours[6][7] |

Primary Research Application: Internal Standard in Mass Spectrometry

The gold standard for quantifying small molecules in complex samples like plasma or tissue is LC-MS. The process, however, is subject to variability during sample preparation and instrument analysis. An ideal internal standard (IS) co-elutes with the analyte and experiences the same variations, but can be independently detected. This compound is an ideal IS for Ibudilast because it behaves identically during extraction and chromatography but is easily distinguished by the mass spectrometer due to its increased mass.

Caption: Workflow for quantifying Ibudilast using this compound as an internal standard.

Experimental Protocol: Quantification of Ibudilast in Plasma

The following is a generalized protocol based on established methodologies for small molecule quantification.[8]

-

Preparation of Standards: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Ibudilast. Add a fixed, known concentration of this compound to each standard and to the unknown samples.

-

Sample Preparation:

-

To 100 µL of plasma (standard or unknown sample), add 300 µL of acetonitrile to precipitate proteins.[8]

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., Agilent SB-C18, 2.1 mm x 50 mm, 3.5 µm).[8]

-

Mobile Phase A: 0.1% formic acid in water.[8]

-

Mobile Phase B: Acetonitrile.[8]

-

Flow Rate: 0.4 mL/min.[8]

-

Elution: A gradient elution is typically used, starting with a higher percentage of Mobile Phase A and ramping up the percentage of Mobile Phase B to elute the compounds.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization in Positive Mode (ESI+).[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is preferred for its high selectivity and sensitivity.

-

MRM Transitions (example):

-

Ibudilast: Monitor the transition of the parent ion (m/z ~231) to a specific product ion.

-

This compound: Monitor the transition of its parent ion (m/z ~238) to its corresponding product ion.

-

-

-

Quantification:

-

Integrate the peak areas for both the Ibudilast and this compound MRM transitions.

-

Calculate the ratio of the Ibudilast peak area to the this compound peak area.

-

Construct a calibration curve by plotting this ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Ibudilast in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Ibudilast: The Parent Compound's Mechanism of Action

To appreciate the context of this compound's use, it is essential to understand the pharmacological activity of Ibudilast. It is a pleiotropic drug with several known mechanisms of action that contribute to its anti-inflammatory and neuroprotective effects.[6][9] It readily crosses the blood-brain barrier, allowing it to act directly within the central nervous system.[3][9]

The primary mechanisms include:

-

Phosphodiesterase (PDE) Inhibition: Ibudilast is a non-selective inhibitor of several PDE enzymes, particularly PDE3, PDE4, PDE10, and PDE11.[10] By inhibiting PDE4 in immune and neural cells, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), a key second messenger.[9] Elevated cAMP levels lead to a reduction in the production of pro-inflammatory cytokines.[5]

-

Toll-Like Receptor 4 (TLR4) Antagonism: Ibudilast inhibits the activation of TLR4, a key receptor in the innate immune response that is activated by stress and pathogen-associated signals.[9][11] This inhibition can occur through the upregulation of IRAK3, a negative regulator of the TLR4 pathway, which in turn prevents the activation of downstream inflammatory cascades involving TRAF6 and NFκB.[11]

-

Macrophage Migration Inhibitory Factor (MIF) Inhibition: Ibudilast also inhibits MIF, a pro-inflammatory cytokine involved in a broad range of inflammatory conditions.[9]

These actions collectively lead to the suppression of glial cell activation, a reduction in pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6), and an increase in the production of neurotrophic factors that support neuronal survival and repair.[9][10]

Caption: Key signaling pathways modulated by Ibudilast.

Quantitative Biological Data of Ibudilast

The following table summarizes key quantitative measures of Ibudilast's biological activity, providing insight into its potency and selectivity. This data is crucial for designing and interpreting studies for which this compound would be used as a quantification tool.

| Target | Activity Metric | Value | Reference |

| PDE Isoforms | |||

| PDE4A | IC₅₀ | 54 nM | [2] |

| PDE4B | IC₅₀ | 65 nM | [2] |

| PDE4D | IC₅₀ | 166 nM | [2] |

| PDE4C | IC₅₀ | 239 nM | [2] |

| PDE3A | IC₅₀ | 1,600 nM | [2] |

| PDE3B | IC₅₀ | 2,700 nM | [2] |

| PDE5A | IC₅₀ | 3,510 nM | [2] |

| PDE1, PDE7A, PDE7B, PDE9A | IC₅₀ | ≥10,000 nM | [2] |

| Inflammatory Mediators | |||

| TNF-α Production (LPS-induced) | IC₅₀ | 6.2 µM | [2] |

| Leukotriene B₄ Production (fMLP-induced) | IC₅₀ | 2.5 µM | [2] |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. neurologylive.com [neurologylive.com]

- 4. Ibudilast | MS Trust [mstrust.org.uk]

- 5. What is Ibudilast used for? [synapse.patsnap.com]

- 6. Ibudilast | C14H18N2O | CID 3671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Ibudilast? [synapse.patsnap.com]

- 10. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence [mdpi.com]

- 11. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Ibudilast-d7: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Ibudilast-d7, a deuterated analog of the neuroprotective and anti-inflammatory agent, Ibudilast. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis.

Chemical Properties and Structure

This compound is a stable, isotopically labeled form of Ibudilast, primarily utilized as an internal standard for the accurate quantification of Ibudilast in biological matrices.[1][2] The incorporation of seven deuterium atoms enhances its molecular weight, allowing for clear differentiation from the unlabeled drug in mass spectrometry-based assays.

Chemical Structure

The chemical structure of this compound is 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4. The deuterium atoms are strategically placed on the isobutyryl group, a region less susceptible to metabolic alteration, ensuring the stability of the isotopic label during biological processing.

Chemical Structure of this compound

Caption: The chemical structure of this compound, indicating the positions of the seven deuterium atoms on the isobutyryl moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding its behavior in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁D₇N₂O | [1] |

| Molecular Weight | 237.35 g/mol | [1] |

| Formal Name | 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4 | [1] |

| CAS Number | 2713301-45-0 | [1] |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in Chloroform and Methanol | [1] |

Mechanism of Action of Ibudilast

The pharmacological effects of this compound are considered to be identical to those of Ibudilast. Ibudilast is a multi-target drug known for its neuroprotective and anti-inflammatory properties. Its mechanism of action involves the inhibition of phosphodiesterases (PDEs), macrophage migration inhibitory factor (MIF), and Toll-like receptor 4 (TLR4).

Phosphodiesterase (PDE) Inhibition

Ibudilast is a non-selective inhibitor of several PDE isoenzymes, primarily targeting PDE3, PDE4, PDE10, and PDE11. By inhibiting these enzymes, Ibudilast increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers play crucial roles in modulating inflammatory responses and promoting neuronal survival.

The table below summarizes the inhibitory activity of Ibudilast against various PDE subtypes.

| PDE Subtype | IC₅₀ (nM) |

| PDE3A | 1,600 |

| PDE3B | 2,700 |

| PDE4A | 54 |

| PDE4B | 65 |

| PDE4C | 239 |

| PDE4D | 166 |

| PDE5A | 3,510 |

Data sourced from Cayman Chemical product information.[1]

Anti-Inflammatory and Neuroprotective Pathways

Ibudilast's therapeutic effects are attributed to its ability to modulate multiple signaling pathways involved in inflammation and neurodegeneration. A simplified representation of these pathways is illustrated in the diagram below.

Caption: Ibudilast's multi-target mechanism of action.

Experimental Protocols

Detailed experimental protocols are crucial for the reliable use of this compound in research. While specific, proprietary synthesis and analysis protocols are not always publicly available, this section provides a generalized framework based on established methodologies for similar compounds.

Synthesis of this compound

The synthesis of this compound involves the use of deuterated starting materials. A plausible synthetic route would start from a deuterated isobutyryl precursor.

Disclaimer: The following is a generalized synthetic scheme and has not been experimentally validated. It is intended for illustrative purposes only.

Caption: Generalized synthetic workflow for this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be used to confirm the structure of this compound. In the ¹H NMR spectrum, the absence of signals corresponding to the isobutyryl protons would confirm successful deuteration. The ¹³C NMR spectrum would show characteristic shifts for the carbon atoms, although the signals for the deuterated carbons may be broadened or absent depending on the experimental parameters.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential to confirm the molecular weight and isotopic purity of this compound. The mass spectrum would show a molecular ion peak corresponding to the calculated mass of the deuterated compound. Fragmentation analysis can further confirm the structure by identifying characteristic fragment ions.

Bioanalytical Method for Ibudilast Quantification

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ibudilast in biological samples such as plasma or urine.

Sample Preparation:

-

To a 100 µL aliquot of the biological sample, add a known concentration of this compound solution (internal standard).

-

Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (General):

-

LC Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored would be specific for Ibudilast and this compound.

The workflow for a typical bioanalytical experiment is outlined below.

Caption: Bioanalytical workflow for Ibudilast quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Ibudilast in preclinical and clinical research. Its well-defined chemical properties and the established multi-target mechanism of its non-deuterated counterpart provide a solid foundation for its application in drug development. The experimental methodologies outlined in this guide, while generalized, offer a practical starting point for researchers to develop and validate their own specific assays. As research into the therapeutic potential of Ibudilast continues to expand, the role of this compound as a critical analytical reagent will undoubtedly grow in importance.

References

The Role of Ibudilast-d7 as an Internal Standard in Quantitative Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Ibudilast and the critical role of its deuterated analog, Ibudilast-d7, as an internal standard in modern bioanalytical workflows. This document delves into the signaling pathways of Ibudilast, offers detailed experimental protocols for its quantification, and presents key data in a structured format to aid researchers in the development and validation of robust analytical methods.

Introduction to Ibudilast and the Need for Precise Quantification

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with a multi-faceted mechanism of action, making it a molecule of significant interest in the treatment of various neurological and inflammatory conditions.[1][2] Its therapeutic potential is being explored in conditions such as multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1] Given its diverse pharmacological profile, the accurate and precise quantification of Ibudilast in biological matrices is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies, dose-response characterization, and overall drug development.

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for the quantification of small molecules like Ibudilast in complex biological samples. However, these methods are susceptible to variations arising from sample preparation, matrix effects, and instrument performance.[3] To mitigate these variabilities and ensure data integrity, the use of a suitable internal standard is indispensable.

This compound: The Ideal Internal Standard

An internal standard (IS) is a compound that is chemically similar to the analyte of interest and is added to all samples, calibrators, and quality controls at a constant concentration. The ideal IS should co-elute with the analyte and experience similar extraction recovery and ionization efficiency. Deuterated compounds, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry-based assays.

This compound is structurally identical to Ibudilast, with the exception that seven hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically during sample processing and analysis.[3] The use of this compound as an internal standard effectively compensates for potential variability, leading to enhanced accuracy and precision in the quantification of Ibudilast.[4]

Quantitative Data Summary

The key to differentiating Ibudilast from this compound in a mass spectrometer is their mass-to-charge ratio (m/z). The following table summarizes the relevant quantitative data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Predominant [M+H]+ Ion (m/z) |

| Ibudilast | C₁₄H₁₈N₂O | 230.31 | 230.1419 | 231.1 |

| This compound | C₁₄H₁₁D₇N₂O | 237.35 | 237.1858 | 238.2 |

Mechanism of Action of Ibudilast: Key Signaling Pathways

Ibudilast exerts its therapeutic effects through the modulation of several key signaling pathways. Its primary mechanism is the inhibition of phosphodiesterases, but it also exhibits inhibitory activity against macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4).

Phosphodiesterase (PDE) Inhibition

Ibudilast is a non-selective inhibitor of several PDE isoenzymes, with a notable affinity for PDE-3, PDE-4, PDE-10, and PDE-11.[2] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular processes. By inhibiting PDEs, Ibudilast increases intracellular levels of cAMP and cGMP, leading to a downstream cascade of anti-inflammatory and neuroprotective effects.[1]

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that plays a role in the innate immune response. Ibudilast has been shown to inhibit MIF, which contributes to its overall anti-inflammatory profile.[1]

Toll-Like Receptor 4 (TLR4) Antagonism

Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS), leading to an inflammatory response. Ibudilast acts as a TLR4 antagonist, thereby dampening the inflammatory cascade initiated by TLR4 activation.[1]

Experimental Protocols for Ibudilast Quantification

The following section outlines a representative experimental protocol for the quantitative analysis of Ibudilast in human plasma using this compound as an internal standard via LC-MS/MS. This protocol is a composite based on established methodologies for the analysis of Ibudilast and similar small molecules.

Experimental Workflow

The overall workflow for the bioanalytical method is depicted below.

Sample Preparation

-

Thaw Plasma Samples : Thaw frozen plasma samples to room temperature.

-

Aliquoting : Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking : Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, calibrator, and quality control, except for the blank plasma.

-

Protein Precipitation : Add 300 µL of ice-cold acetonitrile to each tube.

-

Vortexing : Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry Conditions

| Parameter | Value |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer | 45 psi |

| Sheath Gas Temperature | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Ibudilast | 231.1 | 189.1 | 15 |

| 231.1 | 147.1 | 25 | |

| This compound | 238.2 | 196.2 | 15 |

| 238.2 | 154.2 | 25 |

Conclusion

The use of this compound as an internal standard is a critical component in the development of robust and reliable bioanalytical methods for the quantification of Ibudilast. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample processing and analysis, thereby providing the high level of accuracy and precision required for regulated bioanalysis. The detailed understanding of Ibudilast's mechanism of action, coupled with a well-defined analytical methodology as outlined in this guide, will empower researchers to generate high-quality data in their drug development programs. This, in turn, will facilitate a more thorough understanding of Ibudilast's pharmacokinetic and pharmacodynamic properties and aid in its clinical advancement.

References

An In-Depth Technical Guide to the Synthesis and Purification of Ibudilast-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Ibudilast-d7, a deuterated analog of Ibudilast. This compound is a critical tool in clinical and preclinical research, primarily serving as an internal standard for the accurate quantification of Ibudilast in biological matrices using mass spectrometry. This document details the chemical properties, a plausible synthetic route based on established methodologies for analogous compounds, and purification strategies. Additionally, it outlines the mechanism of action of Ibudilast to provide a broader context for its application in research.

Chemical and Physical Properties

This compound is a stable, isotopically labeled version of Ibudilast where seven hydrogen atoms have been replaced by deuterium. This modification results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometric analyses, without significantly altering its chemical properties.

| Property | Value | Reference |

| Chemical Name | 2-(methyl-d3)-1-[2-(1-methylethyl)pyrazolo[1,5-a]pyridin-3-yl]-1-propanone-2,3,3,3-d4 | [1] |

| Synonyms | AV 411-d7, KC-404-d7 | [1] |

| Molecular Formula | C₁₄H₁₁D₇N₂O | [1] |

| Molecular Weight | 237.4 g/mol | [1] |

| CAS Number | 2713301-45-0 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [1] |

| Solubility | Soluble in Chloroform and Methanol | [1] |

Synthesis of this compound: A Proposed Experimental Protocol

The synthesis of the pyrazolo[1,5-a]pyridine core of Ibudilast typically involves the cycloaddition of a substituted pyridine with an alkyne. For the deuterated analog, deuterated starting materials would be incorporated. A general patent describes the preparation of deuterated 2-alkyl-3-acylpyrazolo[1,5-a]pyridines[2].

Conceptual Synthetic Scheme:

A potential synthetic approach could involve the reaction of a deuterated 1-aminopyridinium salt with a deuterated alkyne, followed by acylation.

Step 1: Synthesis of a Deuterated Pyrazolo[1,5-a]pyridine Intermediate

A method for the deuteration of the pyrazolo[1,5-a]pyridine core involves the H/D exchange of 1-aminopyridinium salts in basic D₂O, followed by a 1,3-cycloaddition with an appropriate acetylene derivative.

-

Reaction: 1-amino-2-isopropylpyridinium salt + Deuterated Isobutyrylacetylene in the presence of a base.

-

Deuterated Reagents: Deuterated isobutyryl chloride (to generate the deuterated acetylene in situ) and deuterated solvents would be used to introduce the deuterium atoms onto the isobutyryl group.

-

Reaction Conditions: The reaction would likely be carried out in an inert solvent under basic conditions. The temperature and reaction time would need to be optimized to ensure complete reaction and minimize side products.

Step 2: Acylation to form this compound

The resulting deuterated 2-isopropylpyrazolo[1,5-a]pyridine would then be acylated using a deuterated acylating agent to introduce the deuterated isobutyryl group at the 3-position.

-

Reaction: Deuterated 2-isopropylpyrazolo[1,5-a]pyridine + Deuterated isobutyryl chloride (isobutyryl-d7-chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Deuterated Acylating Agent: Isobutyryl-d7-chloride would be required to introduce the seven deuterium atoms on the acyl group.

-

Work-up: The reaction mixture would be quenched with water and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated.

Logical Workflow for the Proposed Synthesis:

References

The Deuterium Kinetic Isotope Effect on Ibudilast: A Pharmacokinetic Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the pharmacokinetic profile of deuterated Ibudilast (Ibudilast-d7) in comparison to its non-deuterated counterpart. By leveraging the deuterium kinetic isotope effect, this compound is engineered to exhibit a potentially superior pharmacokinetic profile, offering promising avenues for therapeutic enhancement. This document provides a comprehensive overview of the underlying mechanisms, comparative pharmacokinetic parameters, detailed experimental methodologies, and relevant signaling pathways.

Introduction to Ibudilast and the Rationale for Deuteration

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties.[1][2][] It is approved in Japan for the treatment of bronchial asthma and post-stroke complications.[4] Its therapeutic potential is being investigated for a range of neurological conditions, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[5][6]

The clinical utility of pharmaceuticals can be enhanced by optimizing their pharmacokinetic properties. Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, is a strategic approach to modify a drug's metabolic fate.[7][8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE).[9] This can lead to a more favorable pharmacokinetic profile, including:

-

Increased half-life and exposure: Slower metabolism can result in a longer drug half-life (t½) and a greater area under the plasma concentration-time curve (AUC), potentially allowing for less frequent dosing and improved patient compliance.[9]

-

Reduced formation of toxic metabolites: Deuteration can alter metabolic pathways, potentially reducing the formation of undesirable or toxic metabolites.[8]

-

Improved safety and tolerability: A more predictable metabolic profile and reduced metabolite-related toxicity can contribute to an improved overall safety profile.

Comparative Pharmacokinetic Profiles: Ibudilast vs. This compound

While direct, head-to-head comparative clinical data for this compound versus non-deuterated Ibudilast is not extensively available in the public domain, we can project the anticipated pharmacokinetic changes based on the known metabolism of Ibudilast and the principles of deuteration. Ibudilast is known to be metabolized by cytochrome P450 enzymes, with studies suggesting the involvement of CYP3A4 in its metabolic activation.[10][11]

Table 1: Pharmacokinetic Parameters of Non-Deuterated Ibudilast in Healthy Adults

| Parameter | Single Dose (30 mg) | Multiple Dose (30 mg b.i.d. for 14 days) | Reference |

| Tmax (median) | 4-6 hours | Not Reported | [12][13] |

| Cmax (mean ± SD) | 32 ng/mL | 60 ± 25 ng/mL | [13][14] |

| AUC0–24 (mean ± SD) | Not Reported | 1004 ± 303 ng·h/mL | [13] |

| Half-life (t½) (mean) | 19 hours | 19 hours | [12][13][14] |

Table 2: Projected Pharmacokinetic Profile of this compound (Hypothetical)

Based on the principles of the deuterium kinetic isotope effect, the following changes in the pharmacokinetic profile of this compound are anticipated compared to the non-deuterated form.

| Parameter | Projected Change for this compound | Rationale |

| Tmax | Likely Unchanged | Absorption is typically not affected by deuteration. |

| Cmax | Potentially Increased | Slower clearance could lead to higher peak concentrations. |

| AUC | Significantly Increased | Reduced metabolic clearance would lead to greater overall drug exposure. |

| Half-life (t½) | Significantly Increased | Slower metabolism is the primary driver for a longer half-life. |

| Metabolite Profile | Altered | The formation of the primary metabolite, 6,7-dihydrodiol-ibudilast, and other metabolites may be reduced. |

Experimental Protocols for Pharmacokinetic Evaluation

A robust pharmacokinetic study is essential to characterize and compare Ibudilast and this compound. Below is a representative experimental protocol.

Study Design

A randomized, double-blind, two-period crossover study in healthy adult volunteers is a standard design for comparing the pharmacokinetics of two formulations.

Subjects

-

Healthy male and female volunteers, aged 18-55 years.

-

Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.

-

Exclusion criteria would include a history of significant medical conditions, use of concomitant medications, and known allergies to Ibudilast or related compounds.

Dosing and Administration

-

This compound: A molar equivalent single oral dose.

-

A washout period of at least 7-10 half-lives of Ibudilast (approximately 7-10 days) should be implemented between the two treatment periods.

Sample Collection

Blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at the following time points: pre-dose (0 hours), and at 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 16, 24, 32, 48, and 72 hours post-dose.[12] Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of Ibudilast and its metabolites in plasma.

-

Sample Preparation: Protein precipitation is a common and effective method for extracting Ibudilast from plasma.[2][6] Acetonitrile is a suitable solvent for this purpose.

-

Chromatography: Reversed-phase chromatography using a C18 column (e.g., Agilent SB-C18, 2.1 mm x 50 mm, 3.5 µm) is typically employed.[2][6] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used for separation.

-

Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.[2][6] Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Ibudilast (e.g., m/z 231.1 → 188.1) and an appropriate internal standard (e.g., a deuterated analog not being tested or a structurally similar compound).[2]

Visualizing Key Pathways and Processes

Ibudilast's Mechanism of Action: A Signaling Pathway Overview

Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting phosphodiesterases (PDEs). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn modulates various downstream signaling pathways involved in inflammation and neuroprotection.

Caption: Ibudilast inhibits PDEs, increasing cAMP and cGMP levels, leading to anti-inflammatory and neuroprotective effects.

Experimental Workflow for a Comparative Pharmacokinetic Study

The following diagram illustrates the key steps involved in a clinical study designed to compare the pharmacokinetic profiles of Ibudilast and this compound.

Caption: Workflow of a crossover pharmacokinetic study comparing Ibudilast and this compound.

Conclusion

The deuteration of Ibudilast to create this compound represents a promising strategy to enhance its pharmacokinetic profile. By leveraging the deuterium kinetic isotope effect, this compound is anticipated to have a longer half-life and greater systemic exposure compared to its non-deuterated counterpart. This could translate into a more convenient dosing regimen and potentially improved therapeutic outcomes. Further preclinical and clinical studies are warranted to definitively characterize the pharmacokinetic profile of this compound and to explore its full therapeutic potential. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for such future investigations.

References

- 1. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. latamjpharm.org [latamjpharm.org]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Metabolic Fate of Ibudilast-d7 in In-Vivo Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Ibudilast and the Rationale for Deuteration

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects. It is approved in Japan and other Asian countries for the treatment of bronchial asthma and post-stroke complications.[1] More recently, it has been investigated for its therapeutic potential in various neurological disorders, including multiple sclerosis, amyotrophic lateral sclerosis (ALS), and neuropathic pain.[1][2]

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the pharmacokinetic properties of a molecule.[3][4] This modification can lead to a slower rate of metabolism, resulting in increased drug exposure and potentially improved efficacy and safety profiles. The rationale for developing Ibudilast-d7 is to leverage the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, particularly those involving cytochrome P450 (CYP) enzymes.[5]

Predicted Metabolic Fate of this compound

The primary metabolic pathway of Ibudilast involves oxidation. It is metabolized in the liver by various CYP450 isoenzymes to its main and measurable active metabolite, 6,7-dihydrodiol-ibudilast.[6]

Based on this, the metabolic fate of this compound is predicted to follow the same primary pathway. However, the rate of metabolism is expected to be slower if the deuterium atoms are located at or near the sites of enzymatic attack. Assuming the seven deuterium atoms are placed on the isobutyryl group, a likely site for initial oxidation, a significant kinetic isotope effect would be anticipated.

Predicted Metabolic Pathway of this compound:

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documentsdelivered.com [documentsdelivered.com]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ibudilast-d7: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ibudilast-d7, a deuterated analog of the neuroprotective and anti-inflammatory agent Ibudilast. This document details its commercial availability, and its application in research, with a focus on quantitative analysis and relevant experimental protocols.

Commercial Suppliers and Availability of this compound

This compound is readily available from several commercial suppliers specializing in research chemicals and analytical standards. It is primarily intended for use as an internal standard in mass spectrometry-based quantification of Ibudilast.[1] The table below summarizes the offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Cayman Chemical | This compound | 2713301-45-0 | ≥99% deuterated forms (d1-d7) | 1 mg |

| MedChemExpress | This compound | 2713301-45-0 | Not specified | 1 mg, 5 mg, 10 mg |

| LGC Standards | This compound | Not specified | Not specified | 1 mg, 10 mg |

| InvivoChem | This compound-1 | 1204192-90-4 | ≥98% | Not specified |

| Axios Research | This compound | Not specified | Not specified | Not specified |

Note: Availability and pricing are subject to change. Please refer to the suppliers' websites for the most current information.

Mechanism of Action of Ibudilast

Ibudilast exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of phosphodiesterases (PDEs) and the modulation of inflammatory pathways.[2][3][4]

Phosphodiesterase Inhibition

Ibudilast is a non-selective inhibitor of several PDE isoenzymes, with a particular preference for PDE4.[5][6] The inhibition of PDEs leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] These second messengers are crucial in regulating a wide array of cellular functions, including inflammation and neuronal survival.[3]

Anti-Inflammatory and Neuroprotective Effects

Beyond PDE inhibition, Ibudilast modulates key inflammatory signaling pathways. It has been shown to inhibit macrophage migration inhibitory factor (MIF) and Toll-like receptor 4 (TLR4), both of which are critical players in the innate immune response and neuroinflammation.[3][4][7] By attenuating the activation of glial cells (microglia and astrocytes), Ibudilast reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the expression of the anti-inflammatory cytokine IL-10.[8][9][10]

Experimental Protocols

Quantification of Ibudilast in Biological Matrices using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the quantitative analysis of Ibudilast in plasma or serum samples. Optimization of specific parameters may be required depending on the instrumentation and matrix used.

3.1.1. Materials and Reagents

-

Ibudilast analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

3.1.2. Sample Preparation (Protein Precipitation)

-

Thaw plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

-

Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control sample, except for the blank matrix.

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions (Representative)

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Ibudilast: Q1 m/z 231.1 -> Q3 m/z 188.1 (example)

-

This compound: Q1 m/z 238.1 -> Q3 m/z 195.1 (example)

-

3.1.4. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Ibudilast) to the internal standard (this compound) and comparing it to a calibration curve constructed from samples with known concentrations of Ibudilast.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Ibudilast on PDE enzymes, particularly PDE4.

3.2.1. Materials and Reagents

-

Recombinant human PDE enzyme (e.g., PDE4A, PDE4B, PDE4C, PDE4D)

-

Ibudilast

-

cAMP (substrate)

-

5'-Nucleotidase (Crotalus atrox snake venom)

-

Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate

-

Plate reader

3.2.2. Assay Procedure

-

Prepare serial dilutions of Ibudilast in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PDE enzyme, and the Ibudilast dilutions (or vehicle control).

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding cAMP.

-

Incubate for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the PDE reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add 5'-nucleotidase to convert the resulting AMP to adenosine and inorganic phosphate (Pi).

-

Incubate for 10 minutes at 30°C.

-

Add the inorganic phosphate detection reagent.

-

Incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each Ibudilast concentration and determine the IC50 value by non-linear regression analysis.

Published IC50 Values for Ibudilast against human PDE4 isoforms: [5]

| PDE Isoform | IC50 (nM) |

| PDE4A | 54 |

| PDE4B | 65 |

| PDE4C | 239 |

| PDE4D | 166 |

Pharmacokinetic Data of Ibudilast in Humans

The pharmacokinetic properties of Ibudilast have been investigated in healthy volunteers. The following table summarizes key parameters from a study involving a single 30 mg oral dose followed by 30 mg twice daily for 14 days.[11][12]

| Parameter | Value (Mean ± SD) |

| Tmax (median) | 4 - 6 hours |

| Cmax (steady-state) | 60 ± 25 ng/mL |

| AUC0–24 (steady-state) | 1004 ± 303 ng·h/mL |

| Half-life (t½) | ~19 hours |

| Major Metabolite | 6,7-dihydrodiol-ibudilast (approx. 30% of parent drug levels) |

Conclusion

This compound is a commercially accessible and essential tool for the accurate quantification of Ibudilast in preclinical and clinical research. Understanding the multifaceted mechanism of action of Ibudilast, coupled with robust analytical and in vitro assay protocols, is crucial for advancing its development as a potential therapeutic agent for a range of neurological and inflammatory disorders. This guide provides a foundational resource for researchers in this field.

References

- 1. caymanchem.com [caymanchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Ibudilast? [synapse.patsnap.com]

- 5. Preferential inhibition of human phosphodiesterase 4 by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. Effects of Ibudilast on Central and Peripheral Markers of Inflammation in Alcohol Use Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ibudilast Attenuates Folic Acid–Induced Acute Kidney Injury by Blocking Pyroptosis Through TLR4-Mediated NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular weight of Ibudilast-d7

An In-depth Technical Guide on Ibudilast-d7

For researchers, scientists, and drug development professionals, understanding the fundamental properties of isotopically labeled compounds is critical for experimental design and data interpretation. This guide provides the core physicochemical properties of this compound, a deuterated analog of Ibudilast.

This compound is commonly used as an internal standard for the quantification of Ibudilast in various biological matrices using mass spectrometry-based methods. The incorporation of seven deuterium atoms increases the molecular weight, allowing for its differentiation from the unlabeled drug without significantly altering its chemical behavior.

The key quantitative data for this compound is summarized in the table below for easy reference.

| Parameter | Value | Reference |

| CAS Number | 2713301-45-0 | |

| Molecular Formula | C₁₄H₁₁D₇N₂O | |

| Molecular Weight | 237.35 g/mol | |

| Unlabeled CAS Number | 50847-11-5 | |

| Unlabeled Molecular Weight | 230.31 g/mol |

Solubility and stability of Ibudilast-d7 in different solvents

An In-depth Technical Guide on the Solubility and Stability of Ibudilast-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated form of Ibudilast, a non-selective phosphodiesterase (PDE) inhibitor. It is primarily utilized as an internal standard for the quantification of Ibudilast in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Understanding the solubility and stability of this compound is critical for its accurate use in these applications, as well as for its formulation and storage. Deuteration, the replacement of one or more hydrogen atoms with its stable isotope deuterium, can influence a molecule's metabolic stability due to the kinetic isotope effect, potentially leading to a longer half-life.[2][3] While this effect is most pronounced in metabolic processes, the physicochemical properties such as solubility are generally expected to be very similar to the non-deuterated parent compound.[4]

This guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited availability of specific quantitative data for the deuterated form, this guide leverages the more extensive data available for non-deuterated Ibudilast as a close proxy, supplemented with qualitative information for this compound and general principles of deuterated compounds.

Solubility Profile

Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Methanol | Soluble[1] |

Quantitative Solubility of Ibudilast (Non-deuterated)

The following table summarizes the quantitative solubility of the parent compound, Ibudilast, in various solvents. These values serve as a strong reference for estimating the solubility of this compound. For small molecules, the difference in solubility between a deuterated and non-deuterated form in common organic solvents is typically negligible.[4]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |

| Dimethyl Sulfoxide (DMSO) | 46 | 199.73 |

| Ethanol | 46 | 199.73 |

| Dimethylformamide (DMF) | ~20 | ~86.8 |

| Water | 30 | 130.25 |

| 1:11 Ethanol:PBS (pH 7.2) | ~0.08 | ~0.35 |

Data sourced from references[5][6].

Stability Profile

The stability of this compound is crucial for its shelf-life as a solid material and its integrity in solution for analytical and experimental use.

Solid-State Stability

Both this compound and its non-deuterated counterpart exhibit high stability in solid form.

| Compound | Storage Conditions | Stability |

| This compound | -20°C | ≥ 4 years[1] |

| Ibudilast | -20°C | ≥ 4 years[5] |

Solution Stability of Ibudilast (Non-deuterated)

Data on the stability of Ibudilast in various solutions provides guidance on the handling and storage of this compound solutions.

| Solvent | Storage Conditions | Stability | Recommendation |

| DMSO or Ethanol | -20°C | Up to 3 months[7] | For short-term storage. |

| Aqueous Buffers | Not specified | Not recommended for >1 day[5] | Prepare fresh for use. |

Impact of Deuteration on Stability

The primary benefit of deuteration is often seen in enhanced metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[8] This "kinetic isotope effect" can slow down the rate of metabolism, leading to a longer biological half-life.[2] While this is a key consideration for in vivo applications, the effect of deuteration on chemical stability in solution (e.g., against hydrolysis or oxidation) is not as predictable and must be determined empirically. However, for general laboratory use in common organic solvents, the chemical stability of this compound is expected to be similar to that of Ibudilast.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of a compound like this compound.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[6]

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO, acetonitrile). The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant from each vial. To avoid aspirating any solid particles, it is recommended to use a filter (e.g., a 0.22 µm syringe filter) compatible with the solvent.

-

Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of this compound in the diluted sample by comparing its response to a standard curve of known concentrations. Back-calculate to determine the original concentration in the saturated solution, which represents the solubility.

Protocol 2: Solution Stability Assessment via HPLC

This protocol outlines a typical stability-indicating study to determine the degradation of this compound in solution over time.

-

Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., 1 mg/mL in DMSO).

-

Sample Preparation: Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature (25°C), refrigerated (4°C), and frozen (-20°C)). Seal the vials to prevent solvent evaporation.

-

Time Points: Establish a schedule for analysis. Typical time points include 0, 2, 4, 8, 24, 48 hours, and then weekly or monthly depending on the expected stability.

-

HPLC Analysis: At each time point, analyze a sample from each storage condition using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound peak from any potential degradant peaks.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is common.

-

Column: A C18 reversed-phase column is typically used.

-

Detection: UV detection at a wavelength where Ibudilast has maximum absorbance (e.g., ~227, 263, or 321 nm).[5]

-

-

Data Analysis:

-

Purity: Calculate the peak area of this compound as a percentage of the total peak area in the chromatogram at each time point. A decrease in this percentage indicates degradation.

-

Concentration: Quantify the concentration of this compound at each time point against a freshly prepared standard.

-

Degradant Formation: Monitor the appearance and growth of any new peaks in the chromatogram, which may correspond to degradation products.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of Ibudilast and the experimental workflows described above.

Caption: Ibudilast inhibits phosphodiesterases, leading to increased cAMP levels and downstream anti-inflammatory and neuroprotective effects.

Caption: A logical workflow for determining the thermodynamic solubility of this compound.

Caption: A typical experimental workflow for assessing the stability of this compound in solution over time.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Ibudilast = 99 HPLC, solid 50847-11-5 [sigmaaldrich.com]

- 8. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

The Analytical Pursuit of Precision: A Technical Guide to the Isotopic Purity and Enrichment of Ibudilast-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of Ibudilast-d7, a deuterated analog of the neuroprotective and anti-inflammatory agent, Ibudilast. This document is intended to serve as a critical resource for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics who utilize this compound as an internal standard for quantitative bioanalysis.

Introduction to this compound

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective properties.[1][2] Its deuterated counterpart, this compound, is a stable isotope-labeled internal standard essential for accurate quantification of Ibudilast in biological matrices by mass spectrometry. The strategic placement of seven deuterium atoms on the molecule provides a distinct mass shift from the unlabeled drug, enabling precise differentiation and measurement. The quality of this internal standard, specifically its isotopic purity and enrichment, is paramount for the reliability and reproducibility of analytical methods.

Isotopic Purity and Enrichment Data

The isotopic purity of this compound refers to the percentage of the molecule that contains at least one deuterium atom, while isotopic enrichment provides a more detailed view of the distribution of the different deuterated species (d1 through d7). While vendors typically report a general purity of "≥99% deuterated forms," a detailed analysis of the isotopic distribution is crucial for understanding the exact composition of the standard.[2]

Below is a representative table of isotopic distribution for a typical batch of this compound, as determined by high-resolution mass spectrometry. It is important to note that this data is illustrative, and the exact distribution may vary between batches.

| Isotopic Species | Mass Difference (Da) | Representative Relative Abundance (%) |

| d0 (Unlabeled) | 0 | < 0.1 |

| d1 | +1 | < 0.1 |

| d2 | +2 | < 0.1 |

| d3 | +3 | 0.2 |

| d4 | +4 | 1.5 |

| d5 | +5 | 8.3 |

| d6 | +6 | 25.0 |

| d7 | +7 | 65.0 |

This table presents hypothetical data for illustrative purposes, as specific batch information is not publicly available.

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment of this compound is primarily accomplished through high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound by separating and quantifying the different isotopologues.

Instrumentation:

-

A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with a liquid chromatography (LC) system.

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometric Analysis:

-

The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

-

A full scan is acquired over a mass range that includes the molecular ions of all possible isotopic species of Ibudilast (m/z 231 to 238 for [M+H]+).

-

The instrument is calibrated to ensure high mass accuracy.

-

-

Data Analysis:

-

The extracted ion chromatograms for each isotopic species (d0 to d7) are generated.

-

The peak area for each isotopologue is integrated.

-

The relative abundance of each species is calculated as a percentage of the total peak area of all isotopic species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H NMR and ²H NMR, can be used to confirm the positions of deuterium labeling and to estimate the overall isotopic enrichment.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d or DMSO-d6) that does not have signals overlapping with the analyte.

-

¹H NMR Analysis:

-

A standard proton NMR spectrum is acquired.

-

The integrals of the residual proton signals at the deuterated positions are compared to the integrals of proton signals at unlabeled positions.

-

The percentage of deuteration at each site can be estimated from the reduction in the integral values.

-

-

²H NMR Analysis:

-

A deuterium NMR spectrum is acquired.

-

The presence of signals corresponding to the chemical shifts of the deuterated positions confirms the labeling.

-

Quantitative ²H NMR can be used to determine the relative abundance of deuterium at different sites.

-

-

Data Analysis: The isotopic enrichment is calculated based on the relative integrals of the proton signals in the ¹H NMR spectrum or the deuterium signals in the ²H NMR spectrum.

Ibudilast's Mechanism of Action: Signaling Pathways

Ibudilast exerts its therapeutic effects through multiple mechanisms, primarily by inhibiting phosphodiesterases (PDEs) and antagonizing the Toll-like receptor 4 (TLR4).

PDE Inhibition and cAMP Signaling

Ibudilast is a non-selective inhibitor of several PDE isoenzymes, most notably PDE4.[1][2] By inhibiting PDE4, Ibudilast prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2]

Caption: Ibudilast inhibits PDE4, leading to increased cAMP levels and subsequent anti-inflammatory effects.

TLR4 Antagonism and Neuroinflammation

Ibudilast also functions as an antagonist of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). By blocking TLR4 signaling, Ibudilast can attenuate the activation of microglia and astrocytes, thereby reducing neuroinflammation. This mechanism involves the inhibition of downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory mediators.

References

Methodological & Application

Application Notes and Protocols for the Use of Ibudilast-d7 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor with anti-inflammatory and neuroprotective effects, currently under investigation for various neurological and inflammatory disorders. Accurate quantification of Ibudilast in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as Ibudilast-d7, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for effective correction of matrix effects, variations in sample preparation, and instrument response, thereby ensuring high accuracy and precision of the analytical method.

This document provides a detailed application note and a comprehensive protocol for the use of this compound as an internal standard for the quantification of Ibudilast in human plasma by LC-MS/MS.

Signaling Pathway of Ibudilast

Ibudilast exerts its therapeutic effects primarily through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs (specifically PDE3, PDE4, PDE10, and PDE11), Ibudilast increases intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects including reduced inflammation and neuroprotection.

Ibudilast signaling pathway.

Experimental Workflow

The general workflow for the quantification of Ibudilast in human plasma using this compound as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

LC-MS/MS experimental workflow.

Detailed Protocol: Quantification of Ibudilast in Human Plasma

This protocol outlines a method for the sensitive and selective quantification of Ibudilast in human plasma using this compound as an internal standard.

Materials and Reagents

-

Ibudilast certified reference standard

-

This compound (≥98% isotopic purity)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

96-well collection plates

-

Centrifuge capable of handling 96-well plates

Stock and Working Solutions

-

Ibudilast Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibudilast in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Ibudilast Working Solutions: Prepare a series of working solutions by serially diluting the Ibudilast stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.

-

This compound Working Solution (Internal Standard, 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 96-well plate.

-

Add 10 µL of the this compound working solution (100 ng/mL) to all wells except for the double blank (which receives 10 µL of 50:50 methanol:water).

-

Vortex the plate for 30 seconds.

-

Add 200 µL of cold acetonitrile to each well to precipitate the plasma proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase A (see section 4).

-

Vortex the plate for 1 minute and centrifuge at 2000 rpm for 2 minutes.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | Time (min) |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Compound |

| Collision Energy (CE) | Optimized for each transition (typically 15-25 eV) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Method Validation

The bioanalytical method should be validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation. Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of Ibudilast and this compound in blank plasma from at least six different sources. |

| Calibration Curve | A minimum of six non-zero calibration standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ). |

| Linearity Range | Typically 1 - 1000 ng/mL in plasma. |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and accuracy and precision within 20%. |

| Accuracy and Precision | Intra-day and Inter-day: Determined at a minimum of four QC levels (LLOQ, Low, Mid, High). The mean accuracy should be within 85-115% (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ). |

| Matrix Effect | The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different sources of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | The extraction recovery of Ibudilast should be consistent, precise, and reproducible. |

| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in processed samples. The mean concentration at each stability time point should be within ±15% of the nominal concentration. |

Quantitative Data Summary

The following tables present representative quantitative data from a method validation study for Ibudilast in human plasma.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Regression Equation | y = 0.025x + 0.001 |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting Factor | 1/x² |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||

| Mean Conc. ± SD (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. ± SD (ng/mL) | ||

| LLOQ | 1 | 1.05 ± 0.09 | 105.0 | 8.6 | 1.08 ± 0.12 |

| Low QC | 3 | 2.91 ± 0.15 | 97.0 | 5.2 | 2.97 ± 0.21 |

| Mid QC | 100 | 102.3 ± 4.5 | 102.3 | 4.4 | 98.7 ± 6.2 |

| High QC | 800 | 789.6 ± 31.6 | 98.7 | 4.0 | 812.0 ± 48.7 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of Ibudilast in human plasma. The detailed protocol and validation parameters provided in this application note serve as a comprehensive guide for researchers and scientists in the fields of drug metabolism, pharmacokinetics, and clinical drug development. Adherence to these guidelines will ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.

Application Note: Quantification of Ibudilast in Human Plasma by LC-MS/MS using Ibudilast-d7

Audience: Researchers, scientists, and drug development professionals.

Introduction Ibudilast is a non-selective phosphodiesterase (PDE) inhibitor investigated for its neuroprotective and anti-inflammatory properties in various neurological conditions.[1][2] Accurate determination of its concentration in plasma is crucial for pharmacokinetic (PK) and toxicokinetic studies, which are fundamental to drug development.[3][4] This document provides a detailed protocol for the sensitive and selective quantification of Ibudilast in human plasma using a stable isotope-labeled internal standard (Ibudilast-d7) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variability during sample processing.[3]

Principle This method employs protein precipitation to extract Ibudilast and its deuterated internal standard (IS), this compound, from plasma. The extract is then analyzed by reverse-phase liquid chromatography coupled with a tandem mass spectrometer. The compounds are detected using electrospray ionization in the positive ion mode and quantified through Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[5][6][7]

Materials and Reagents

| Item | Supplier/Grade |

| Ibudilast | Analytical standard (≥98% purity) |

| This compound | Analytical standard (≥99% deuterated forms)[1] |

| Acetonitrile (ACN) | LC-MS grade |

| Methanol (MeOH) | LC-MS grade |

| Formic Acid (FA) | LC-MS grade |

| Water | Deionized, 18 MΩ·cm or greater |

| Blank Human Plasma (K2EDTA) | Authenticated source |

| Microcentrifuge Tubes | 1.5 mL, polypropylene |

| HPLC Vials | Amber glass or polypropylene, with caps |

Equipment

| Equipment | Specification |

| LC-MS/MS System | A triple quadrupole mass spectrometer with an ESI source and a U/HPLC system |

| Analytical Balance | Capable of weighing to 0.01 mg |

| Pipettes | Calibrated, various volumes (10 µL to 1000 µL) |

| Vortex Mixer | Standard laboratory grade |

| Microcentrifuge | Refrigerated, capable of >12,000 x g |

Experimental Protocols

Preparation of Stock and Working Solutions

-

Ibudilast Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ibudilast standard and dissolve in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Ibudilast Working Solutions: Prepare serial dilutions of the Ibudilast stock solution with 50:50 (v/v) ACN/water to create working solutions for calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile. This solution will be used for protein precipitation.

Note: All stock solutions should be stored at -20°C. Working solutions can be stored at 2-8°C for short-term use.

Preparation of Calibration Standards and Quality Control (QC) Samples

-